molecular formula C12H6Cl2N2O2 B12922626 2-Phenylpyrimidine-4,6-dicarbonyl dichloride CAS No. 675623-20-8

2-Phenylpyrimidine-4,6-dicarbonyl dichloride

Cat. No.: B12922626
CAS No.: 675623-20-8
M. Wt: 281.09 g/mol
InChI Key: ZEAOKRZGNRUZRM-UHFFFAOYSA-N
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Description

2-Phenylpyrimidine-4,6-dicarbonyl dichloride is a heterocyclic compound with the molecular formula C12H6Cl2N2O2 and a molecular weight of 281.09 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylpyrimidine-4,6-dicarbonyl dichloride can be synthesized through various methods. One common approach involves the reaction of 2-phenylpyrimidine-4,6-dicarboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Phenylpyrimidine-4,6-dicarbonyl dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

Mechanism of Action

The mechanism of action of 2-Phenylpyrimidine-4,6-dicarbonyl dichloride involves its ability to act as an electrophile in various chemical reactions. The compound’s dichloride groups are highly reactive, allowing it to form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity is crucial for its role in the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylpyrimidine-4,6-dicarbonyl dichloride is unique due to its phenyl group attached to the pyrimidine ring, which can influence its reactivity and the types of reactions it undergoes. This structural feature makes it a valuable intermediate in the synthesis of various heterocyclic compounds .

Properties

CAS No.

675623-20-8

Molecular Formula

C12H6Cl2N2O2

Molecular Weight

281.09 g/mol

IUPAC Name

2-phenylpyrimidine-4,6-dicarbonyl chloride

InChI

InChI=1S/C12H6Cl2N2O2/c13-10(17)8-6-9(11(14)18)16-12(15-8)7-4-2-1-3-5-7/h1-6H

InChI Key

ZEAOKRZGNRUZRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)C(=O)Cl)C(=O)Cl

Origin of Product

United States

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